molecular formula C22H16N4O4S B14953819 (3Z)-3-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one

(3Z)-3-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B14953819
M. Wt: 432.5 g/mol
InChI Key: YAWNVRZKOLMYGB-ZCXUNETKSA-N
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Description

3-[(5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that combines several heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic synthesis. The process begins with the preparation of the core structures, such as the 1,4-benzodioxin and triazolothiazole rings, followed by their coupling under specific conditions. Common reagents used in these steps include various catalysts, solvents, and temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a potential therapeutic agent due to its unique structure.

Medicine

In medicine, this compound could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, it might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, altering their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-DIHYDRO-1,4-BENZODIOXIN derivatives
  • 1,2,4-TRIAZOLO[3,2-B][1,3]THIAZOL derivatives
  • INDOL-2-ONE derivatives

Uniqueness

What sets 3-[(5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE apart is its combination of multiple heterocyclic rings, which can confer unique chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C22H16N4O4S

Molecular Weight

432.5 g/mol

IUPAC Name

(5Z)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)-5-(1-ethyl-2-oxoindol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H16N4O4S/c1-2-25-13-8-4-3-7-12(13)17(20(25)27)18-21(28)26-22(31-18)23-19(24-26)16-11-29-14-9-5-6-10-15(14)30-16/h3-10,16H,2,11H2,1H3/b18-17-

InChI Key

YAWNVRZKOLMYGB-ZCXUNETKSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5COC6=CC=CC=C6O5)S3)/C1=O

Canonical SMILES

CCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5COC6=CC=CC=C6O5)S3)C1=O

Origin of Product

United States

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